NOD1 antagonist-1

NOD1 Signaling Selectivity Profiling NF-κB Pathway

Ideal for graded NOD1 inhibition studies without ablating NOD2 signaling. Its micromolar IC50 (9.18 μM) enables concentration-dependent pathway dissection. Low cytotoxicity (>80% viability at 25 μM) ensures reliable HEK-Blue cell assays. Non-substitutable for experiments requiring defined weak selectivity.

Molecular Formula C24H32N4O2S
Molecular Weight 440.6 g/mol
Cat. No. B12379377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNOD1 antagonist-1
Molecular FormulaC24H32N4O2S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2NC(C)(C)C)N4CCN(CC4)C
InChIInChI=1S/C24H32N4O2S/c1-18-10-12-19(13-11-18)31(29,30)28-21-9-7-6-8-20(21)22(23(28)25-24(2,3)4)27-16-14-26(5)15-17-27/h6-13,25H,14-17H2,1-5H3
InChIKeyRQMGORWRMSHIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NOD1 Antagonist-1 Procurement: Definitive Compound Identification and Baseline Selectivity Profile


NOD1 antagonist-1, also designated as compound 37, is a small-molecule antagonist targeting the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) [1]. This compound exhibits a weak selectivity profile between NOD1 and the closely related NOD2 receptor, with reported IC50 values of 9.18 μM and 20.8 μM, respectively . Its chemical identity is defined by the molecular formula C24H32N4O2S and a molecular weight of 440.60 g/mol . In vitro, NOD1 antagonist-1 has been demonstrated to inhibit NF-κB transcriptional activation in HEK-Blue cells at a concentration of 25 μM with minimal associated cytotoxicity after an 18-hour incubation period [2].

Procurement Rationale for NOD1 Antagonist-1: Why In-Class NOD1/NOD2 Inhibitors Are Not Interchangeable


The NOD1 signaling pathway is a critical node in innate immunity and inflammation, yet its pharmacological modulation is complicated by the high structural and functional homology between NOD1 and NOD2 [1]. Simply substituting any compound labeled as a 'NOD1 inhibitor' or 'NOD1/2 antagonist' is not scientifically valid due to the vast differences in potency, selectivity ratios, and off-target profiles across different chemical series [2]. For instance, while some probes like Nodinitib-1 (ML130) offer high NOD1 selectivity (IC50 0.56 μM, 36-fold over NOD2), they may lack the balanced profile required for studies where residual NOD2 signaling is permissible or even desired . Conversely, potent dual antagonists like NOD1/2 antagonist-1 (IC50s 1.13/0.77 μM) are better suited for fully ablating both pathways but can confound pathway-specific studies [3]. NOD1 antagonist-1, with its defined, moderate selectivity window (~2.3-fold) and micromolar potency, occupies a unique and critical niche in the pharmacological toolkit, making it a non-substitutable reagent for experiments requiring a specific degree of pathway modulation without complete NOD2 ablation .

NOD1 Antagonist-1 Quantitative Differentiation: Comparative Performance Data Against Key NOD1/2 Modulators


Comparative Potency and Selectivity Window of NOD1 Antagonist-1 vs. High-Selectivity NOD1 Probe Nodinitib-1

NOD1 antagonist-1 (compound 37) exhibits a fundamentally different selectivity profile compared to the high-selectivity NOD1 probe Nodinitib-1 (ML130). In head-to-head comparison of reported data, NOD1 antagonist-1 demonstrates an IC50 of 9.18 μM for NOD1 and 20.8 μM for NOD2, resulting in a selectivity window of approximately 2.3-fold . In stark contrast, Nodinitib-1 (ML130) exhibits a potent IC50 of 0.56 μM for NOD1 and a 36-fold selectivity over NOD2 . This difference of over 15-fold in selectivity window defines distinct experimental applications.

NOD1 Signaling Selectivity Profiling NF-κB Pathway Innate Immunity

Balanced NOD1/2 Dual Antagonism: NOD1 Antagonist-1 vs. Potent Dual Inhibitor NOD1/2 Antagonist-1 (Compound 36b)

NOD1 antagonist-1 (compound 37) and NOD1/2 antagonist-1 (compound 36b) represent two distinct chemical series with dramatically different potency and selectivity profiles. NOD1 antagonist-1 exhibits moderate activity with IC50 values of 9.18 μM for NOD1 and 20.8 μM for NOD2 . Conversely, NOD1/2 antagonist-1 is a highly potent dual antagonist, with IC50 values of 1.13 μM for NOD1 and 0.77 μM for NOD2 [1]. This results in a potency difference of 8.1-fold for NOD1 and 27.0-fold for NOD2.

NOD1/2 Dual Antagonism IC50 Comparison Inflammatory Signaling Pathway Redundancy

Cytotoxicity Profile: NOD1 Antagonist-1 Demonstrates Low Toxicity in HEK-Blue Cells at Functional Concentrations

In vitro cytotoxicity assessment is critical for validating the use of any small molecule in cell-based assays. NOD1 antagonist-1, when tested at a concentration of 25 μM in HEK-Blue cells for 18 hours, maintained a residual metabolic activity of over 80% . This indicates low acute cytotoxicity at concentrations exceeding its functional IC50 for NOD1 inhibition by approximately 2.7-fold.

Cytotoxicity Cell Viability HEK-Blue Assay Validation

Functional Inhibition of NF-κB Pathway in HEK-Blue Cells: A Validated Cellular Model for NOD1 Antagonist Screening

NOD1 antagonist-1 has been functionally validated in the HEK-Blue cell line, a widely used reporter system for monitoring NF-κB transcriptional activation. Treatment with 25 μM of the compound for 1 hour resulted in significant inhibition of NF-κB activation, a key downstream effector of NOD1 signaling . This cellular context provides a direct and quantifiable readout of NOD1 pathway antagonism.

NF-κB Inhibition HEK-Blue Reporter Assay Functional Antagonism

Comparative Potency Across Chemical Series: NOD1 Antagonist-1 vs. Second-Generation NOD1 Antagonist-2 (Compound 66)

NOD1 antagonist-1 (compound 37) and NOD1 antagonist-2 (compound 66) represent different chemical generations with a stark difference in potency. NOD1 antagonist-1 exhibits an IC50 of 9.18 μM for NOD1-mediated NF-κB activation in HEK293 cells [1]. In contrast, NOD1 antagonist-2 demonstrates potent antagonism with an IC50 of 0.8 nM against human NOD1 in the same cellular context [2]. This represents a potency difference of approximately 11,475-fold (9.18 μM vs. 0.8 nM).

Potency Comparison Chemical Series NOD1 Antagonists NF-κB Activation

NOD1 Antagonist-1 Optimal Utilization Scenarios: Guided Procurement for NOD1/2 Pathway Research


Scenario 1: Mechanistic Studies Requiring Graded Inhibition of the NOD1 Pathway

In experiments designed to dissect the concentration-dependent effects of NOD1 inhibition on downstream signaling events, NOD1 antagonist-1 is the preferred reagent. Its micromolar potency (IC50 9.18 μM) allows for the use of a wide concentration range to achieve graded pathway modulation, from partial to near-complete inhibition, without the immediate pathway saturation that occurs with sub-nanomolar inhibitors . This is particularly useful for mapping the signaling threshold required for specific cellular responses, such as cytokine secretion or inflammasome activation, as it avoids the binary 'on/off' effect of highly potent compounds [1].

Scenario 2: Co-Culture or Infection Models Where Residual NOD2 Signaling is Permissible or Desired

When studying the interplay between NOD1 and NOD2 pathways in complex biological systems, such as bacterial infection models where both sensors may be engaged, the moderate selectivity of NOD1 antagonist-1 (2.3-fold over NOD2) is advantageous. Unlike high-selectivity probes that completely silence NOD1, NOD1 antagonist-1 allows for the observation of NOD2-dependent responses while still dampening NOD1-driven inflammation . This is critical for understanding the relative contributions of each receptor to host defense without fully ablating one arm of the innate immune response [2].

Scenario 3: Assay Development and Validation for NOD1/2 Pathway Screening

For laboratories developing high-throughput screening assays or validating new cell-based models for NOD1/2 pathway activity, NOD1 antagonist-1 serves as an essential calibration tool. Its well-characterized activity in the HEK-Blue reporter cell line, combined with its low cytotoxicity at functional concentrations (>80% viability at 25 μM), makes it an ideal reference compound for establishing assay parameters, setting positive control responses, and validating assay robustness [3]. The compound's moderate potency also minimizes the risk of cross-contamination or carryover effects in automated liquid handling systems, a common issue with highly potent molecules [4].

Scenario 4: Comparative Pharmacology Studies Across Chemical Series

In structure-activity relationship (SAR) studies or comparative pharmacology investigations, NOD1 antagonist-1 represents a valuable benchmark for a specific chemotype (4-anilinoquinazoline derivative). By comparing the performance of novel compounds against the defined profile of NOD1 antagonist-1 (IC50 9.18/20.8 μM for NOD1/2), researchers can establish relative potency and selectivity improvements in a standardized context . This is especially important when evaluating new chemical entities that may share a similar mechanism but exhibit different ADME or toxicity properties, as the compound provides a fixed reference point for measuring progress in lead optimization campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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